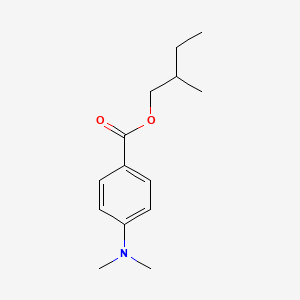
4(3H)-Quinazolinone, 6-amino-2-(fluoromethyl)-3-(3-hydroxy-2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 6-amino-2-(fluoromethyl)-3-(3-hydroxy-2-methylphenyl)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone derivatives typically involves multi-step organic reactions. Common starting materials include anthranilic acid derivatives and various substituted anilines. The synthesis may involve:
Cyclization Reactions: Formation of the quinazolinone core through cyclization of anthranilic acid derivatives.
Substitution Reactions: Introduction of functional groups such as amino, fluoromethyl, and hydroxy groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups may yield quinazolinone ketones, while reduction of nitro groups may produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Used in the development of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to receptors to modulate cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: A parent compound with a similar core structure.
Quinazolinone: A closely related compound with diverse biological activities.
Benzodiazepines: Compounds with similar structural motifs and therapeutic applications.
Uniqueness
4(3H)-Quinazolinone, 6-amino-2-(fluoromethyl)-3-(3-hydroxy-2-methylphenyl)- is unique due to its specific functional groups, which may confer distinct biological activities and therapeutic potential compared to other quinazolinone derivatives.
Propiedades
Número CAS |
73832-14-1 |
|---|---|
Fórmula molecular |
C16H14FN3O2 |
Peso molecular |
299.30 g/mol |
Nombre IUPAC |
6-amino-2-(fluoromethyl)-3-(3-hydroxy-2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14FN3O2/c1-9-13(3-2-4-14(9)21)20-15(8-17)19-12-6-5-10(18)7-11(12)16(20)22/h2-7,21H,8,18H2,1H3 |
Clave InChI |
ZOZDWIPHXCHFLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1O)N2C(=NC3=C(C2=O)C=C(C=C3)N)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


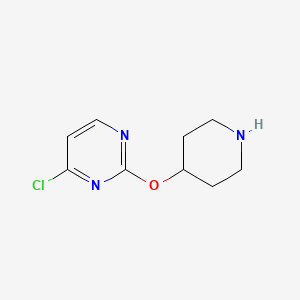
![3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)

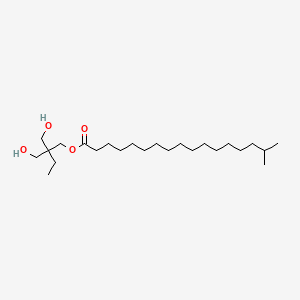



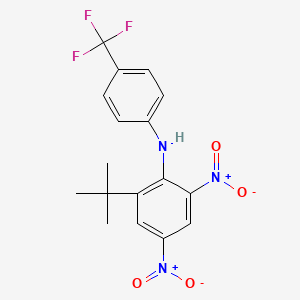
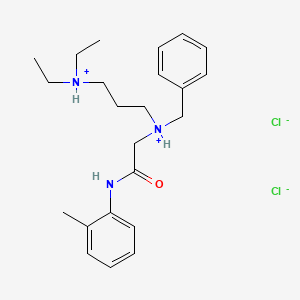


![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)

